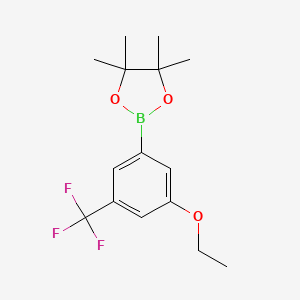
2-(3-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-ethoxy-5-(trifluoromethyl)phenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
2-(3-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an aryl or vinyl halide and an organoboron compound in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., dioxane).
Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
2-(3-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 2-(3-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
- 2-Ethoxy-5-trifluoromethylphenylboronic acid
- 3-Methoxy-5-(trifluoromethyl)phenylboronic acid
- 2-Isopropoxy-5-(trifluoromethyl)phenylboronic acid
Uniqueness
2-(3-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity in cross-coupling reactions. The presence of the trifluoromethyl group increases the compound’s lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical synthesis .
生物活性
2-(3-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C14H15BF6O2
- Molecular Weight : 340.07 g/mol
- CAS Number : 69807-91-6
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules, particularly proteins and nucleic acids. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Anticancer Properties
Recent studies have indicated that derivatives of boron compounds exhibit significant anticancer activity. For instance, research on similar dioxaborolane derivatives has shown selective cytotoxicity towards cancer cell lines while sparing normal cells. The mechanism often involves the induction of apoptosis through the modulation of signaling pathways involved in cell survival and proliferation.
Case Study : In a study involving a related compound, it was found that at concentrations of 10 µM, there was a marked inhibition of growth in tumorigenic cells without affecting non-tumorigenic counterparts. This selectivity suggests a potential for therapeutic applications in oncology .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity exhibited by boron compounds. The dioxaborolane structure may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Research Findings : A study demonstrated that certain boron-containing compounds could reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Selective cytotoxicity in tumor cells | |
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |
| Enzyme Inhibition | Potential inhibition of COX enzymes |
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of boronic acids with appropriate electrophiles under controlled conditions. Variations in substituents can lead to derivatives with enhanced or altered biological activities.
属性
分子式 |
C15H20BF3O3 |
|---|---|
分子量 |
316.13 g/mol |
IUPAC 名称 |
2-[3-ethoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BF3O3/c1-6-20-12-8-10(15(17,18)19)7-11(9-12)16-21-13(2,3)14(4,5)22-16/h7-9H,6H2,1-5H3 |
InChI 键 |
GZKMRCSAKWJRIH-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















